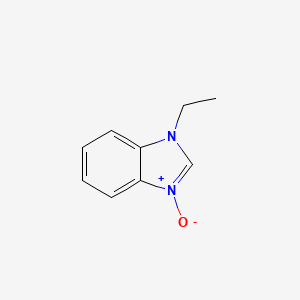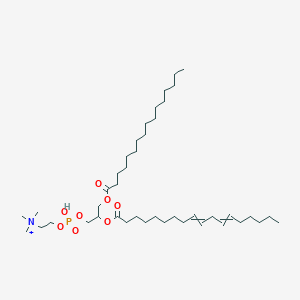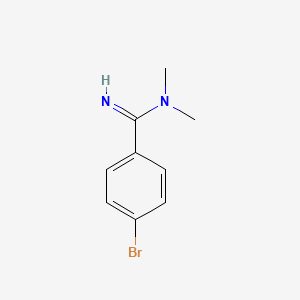
1-ethyl-1H-benzimidazole 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole,1-ethyl-,3-oxide(9CI) is a heterocyclic aromatic organic compound. It consists of a benzimidazole core structure, which is a bicyclic system formed by the fusion of benzene and imidazole rings. The compound is further modified by the addition of an ethyl group at the nitrogen atom and an oxide group at the third position of the imidazole ring. This structural modification imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole,1-ethyl-,3-oxide(9CI) typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.
Oxidation: The final step involves the oxidation of the benzimidazole derivative to introduce the oxide group at the third position. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors for large-scale production.
Analyse Chemischer Reaktionen
1H-Benzimidazole,1-ethyl-,3-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group back to the corresponding alcohol or amine.
Substitution: The ethyl group and other substituents on the benzimidazole ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole,1-ethyl-,3-oxide(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole,1-ethyl-,3-oxide(9CI) involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The oxide group plays a crucial role in its reactivity and binding affinity, enhancing its effectiveness as a bioactive molecule.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole,1-ethyl-,3-oxide(9CI) can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole,3-oxide: Lacks the ethyl group, resulting in different chemical and biological properties.
1H-Benzimidazole,1-methyl-,3-oxide: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
1H-Benzimidazole,1-ethyl-: Lacks the oxide group, affecting its oxidation-reduction potential and bioactivity.
The unique combination of the ethyl and oxide groups in 1H-Benzimidazole,1-ethyl-,3-oxide(9CI) imparts distinct properties that make it valuable for various applications.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
1-ethyl-3-oxidobenzimidazol-3-ium |
InChI |
InChI=1S/C9H10N2O/c1-2-10-7-11(12)9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
GPMPYDDVJQUQGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=[N+](C2=CC=CC=C21)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464202.png)




![3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B12464246.png)
![(3E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-{[3-methoxy-4-(4-methylimidazol-1-YL)phenyl]methylidene}piperidin-2-one](/img/structure/B12464253.png)
![2-[(2,2-diphenylacetyl)amino]benzoic Acid](/img/structure/B12464258.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464264.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B12464268.png)
![3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one](/img/structure/B12464275.png)

![methyl 6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12464289.png)
